molecular formula C16H22N4O4 B12508629 tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Cat. No.: B12508629
M. Wt: 334.37 g/mol
InChI Key: JGFACMOFRHDKKK-UHFFFAOYSA-N
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Description

tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate: is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 5-bromo-2-nitropyridine with tert-butyl piperazine-1-carboxylate in the presence of triethylamine (Et3N) and dimethyl sulfoxide (DMSO) at elevated temperatures (75°C) for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and Pd/C catalyst.

    Substitution: Various nucleophiles and suitable solvents like ethanol or DMSO.

Major Products Formed

Scientific Research Applications

tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used as a building block for synthesizing biologically active molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[25]octane-4-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to its linear or monocyclic counterparts

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

tert-butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C16H22N4O4/c1-15(2,3)24-14(21)19-9-8-18(11-16(19)6-7-16)12-4-5-13(17-10-12)20(22)23/h4-5,10H,6-9,11H2,1-3H3

InChI Key

JGFACMOFRHDKKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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